molecular formula C14H20O2 B13884069 Ethyl 3-phenylhexanoate

Ethyl 3-phenylhexanoate

Cat. No.: B13884069
M. Wt: 220.31 g/mol
InChI Key: SIOKCOZEJYLCTD-UHFFFAOYSA-N
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Description

Ethyl 3-phenylhexanoate (CAS: 88354-51-2, C₁₄H₂₀O₂) is an ester featuring a phenyl group at the third carbon of a hexanoic acid backbone, esterified with ethanol. Its synonyms include 3-Phenylhexanoic acid ethyl ester and DA-41564 . Structurally, the phenyl group imparts aromaticity, while the hexanoate chain contributes to moderate hydrophobicity. Esters like this are commonly utilized in fragrance and flavor industries due to their volatility and ability to mimic natural aromas.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 3-phenylhexanoate

InChI

InChI=1S/C14H20O2/c1-3-8-13(11-14(15)16-4-2)12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3

InChI Key

SIOKCOZEJYLCTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylhexanoate can be synthesized through the esterification of 3-phenylhexanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

3-phenylhexanoic acid+ethanolH2SO4Ethyl 3-phenylhexanoate+water\text{3-phenylhexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-phenylhexanoic acid+ethanolH2​SO4​​Ethyl 3-phenylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions typically include elevated temperatures and the use of a strong acid catalyst to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylhexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-phenylhexanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Scientific Research Applications

Ethyl 3-phenylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase .

Comparison with Similar Compounds

Ethyl 3-Cyclohexylpropanoate (CAS: 10094-36-7)

  • Structural Differences: The cyclohexyl group replaces the phenyl group, and the carbon chain is shorter (propanoate vs. hexanoate) .
  • This may also alter solubility in polar solvents.
  • Applications: Likely used in non-polar formulations, whereas Ethyl 3-phenylhexanoate’s phenyl group may enhance compatibility with aromatic matrices.

Ethyl Phenylglycidate (CAS: 121-71-1)

  • Structural Differences : Contains an epoxy (glycidate) group, introducing higher reactivity and polarity .
  • Physicochemical Impact: The epoxy group increases susceptibility to hydrolysis and oxidation, reducing stability compared to this compound.
  • Applications: Widely used as a strawberry flavoring agent. This compound’s lack of reactive groups may make it more stable for long-term storage in fragrances.

Methyl-5-(Hydroxyimino)-3-Phenylhexanoate

  • Structural Differences: A hydroxyimino (-NOH) substituent at the fifth carbon introduces hydrogen-bonding capability .
  • Physicochemical Impact: Enhanced solubility in polar solvents (e.g., acetonitrile) compared to this compound. The methyl ester group may slightly reduce volatility.

Ethyl Acetate (CAS: 141-78-6)

  • Structural Differences : A simple, short-chain ester without aromatic groups .

  • Physicochemical Impact: Lower molecular weight (C₄H₈O₂) results in higher volatility (boiling point ~77°C) compared to this compound.
  • Applications: Common solvent in pharmaceuticals and coatings. This compound’s phenyl group may reduce solvent efficiency but enhance aroma retention.

Cadmium 3-Ethylhexanoate

  • Structural Differences: A cadmium salt of 3-ethylhexanoic acid, differing entirely in application .
  • Physicochemical Impact: Non-volatile and thermally stable, used in industrial catalysts. This compound’s ester form is more suited for consumer products.

Data Tables

Table 1: Physicochemical Properties of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₄H₂₀O₂ 236.31 Not reported Fragrances, flavors
Ethyl phenylglycidate C₁₁H₁₂O₃ 192.21 ~285 Food flavoring
Ethyl acetate C₄H₈O₂ 88.11 77 Solvent, coatings
Ethyl 3-cyclohexylpropanoate C₁₁H₂₀O₂ 196.28 Not reported Industrial formulations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-phenylhexanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 3-phenylhexanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or enzymatic methods. Key variables include catalyst type, temperature (optimal range: 60–80°C), and molar ratios. For example, details a related synthesis using methyl-5-(hydroxyimino)-3-phenylhexanoate, where yields reached 90% under reflux conditions with careful monitoring via TLC. Researchers should employ Design of Experiments (DoE) to optimize parameters and validate purity using GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include the ethyl ester proton triplet (~1.2–1.4 ppm) and aromatic protons (~7.1–7.3 ppm), as observed in ’s NMR data for a structurally similar compound. Infrared (IR) spectroscopy should confirm ester C=O stretches (~1720–1740 cm⁻¹). LC-MS can verify molecular ion peaks (e.g., m/z 235 in ). Cross-referencing with databases like SciFinder ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data from and highlight the need for PPE (gloves, goggles) and proper ventilation due to potential irritant properties. Storage should be in airtight containers away from oxidizers. Toxicity assessments (e.g., LD50 studies) should be reviewed prior to use, and spill management protocols must align with institutional guidelines for ester compounds .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be systematically resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or instrument calibration. Researchers should:

  • Compare spectra with high-purity standards synthesized in-house.
  • Use deuterated solvents (e.g., CDCl₃) and calibrate instruments using internal references (e.g., TMS).
  • Collaborate with multiple labs for cross-validation, as emphasized in ’s alignment with rigorous literature review practices .

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